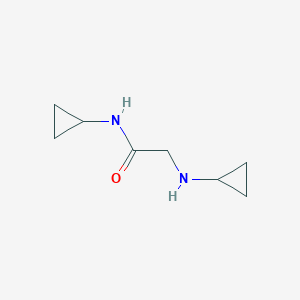

N-cyclopropyl-2-(cyclopropylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

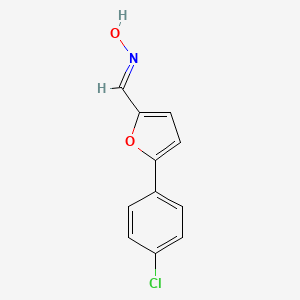

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a chemical compound with the CAS Number: 1016742-15-6 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .

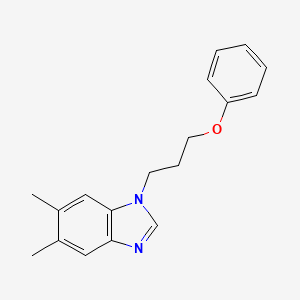

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-(cyclopropylamino)acetamide . The InChI code for this compound is 1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Conformational Features in Chemistry : N-cyclopropylacetamide, a secondary amide related to N-cyclopropyl-2-(cyclopropylamino)acetamide, shows unexpected conformational behavior. It has a significant E-rotamer population and adopts an ortho conformation, which is unusual for secondary acetamides. This distinct behavior is also observed in other secondary N-cyclopropyl amides (Gonzalez‐de‐Castro et al., 2015).

Biosynthesis in Plants : Cyclopropylamino compounds, likely similar to N-cyclopropyl-2-(cyclopropylamino)acetamide, are found in seeds of many Acer species. Their distribution and biosynthesis pathways, such as in the synthesis of hypoglycin-A in Acer pseudoplatanus, have been studied, indicating the compound's role in plant chemistry (Fowden & Pratt, 1973).

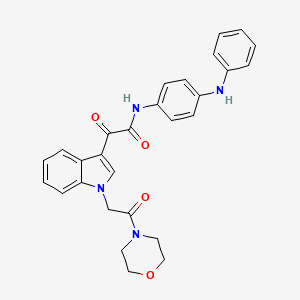

Pharmacological Properties : A study on a novel anilidoquinoline derivative structurally similar to N-cyclopropyl-2-(cyclopropylamino)acetamide showed significant antiviral and antiapoptotic effects, suggesting potential pharmacological applications of such compounds (Ghosh et al., 2008).

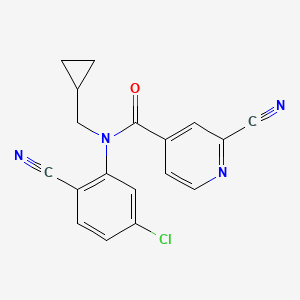

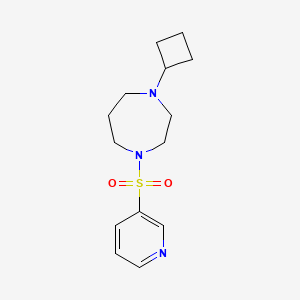

Drug Design and Receptor Binding : In the field of drug design, the cyclopropylic strain strategy is used to restrict conformation in the development of histamine H3 receptor antagonists. Compounds structurally related to N-cyclopropyl-2-(cyclopropylamino)acetamide were synthesized and evaluated for their pharmacological properties (Watanabe et al., 2010).

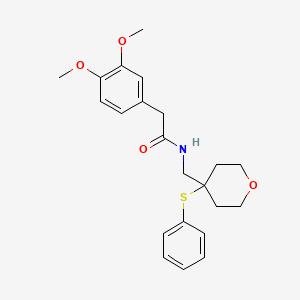

GPR119 Agonists : Phenoxy cyclopropyl phenyl acetamide derivatives, related to N-cyclopropyl-2-(cyclopropylamino)acetamide, were discovered as potent and selective GPR119 agonists. These compounds have implications in metabolic disorders and showcase the therapeutic potential of cyclopropyl-containing compounds (Zhu et al., 2017).

Chemistry of Tertiary N-Acyliminium Ions : The Kulinkovich cyclopropanation method was used to generate N,O-acetals, leading to the synthesis of various bi- and tricyclic lactams. This demonstrates the utility of cyclopropyl-containing compounds like N-cyclopropyl-2-(cyclopropylamino)acetamide in synthetic organic chemistry (Ollero et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLPWZAVVETOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)

![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)